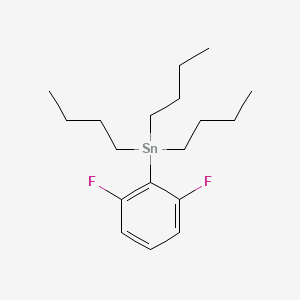
2,6-Difluorophenyltributyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorophenyltributyltin is an organotin compound characterized by the presence of two fluorine atoms on the phenyl ring and three butyl groups attached to the tin atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenyltributyltin typically involves the reaction of 2,6-difluorophenylmagnesium bromide with tributyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: 2,6-Difluorophenyltributyltin undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Hydrogen peroxide or halogens in an organic solvent.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles on the phenyl ring.
Oxidation Reactions: Oxidized tin species.
Reduction Reactions: Reduced organotin compounds.
科学研究应用
2,6-Difluorophenyltributyltin has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty materials and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of 2,6-Difluorophenyltributyltin involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
- 2,6-Difluorophenyltrimethyltin
- 2,6-Difluorophenyldimethyltin
- 2,6-Difluorophenyltriphenyltin
Comparison: 2,6-Difluorophenyltributyltin is unique due to the presence of three butyl groups attached to the tin atom, which imparts distinct chemical and physical properties compared to its analogs. The butyl groups enhance the compound’s solubility in organic solvents and influence its reactivity in chemical reactions. Additionally, the fluorine atoms on the phenyl ring contribute to the compound’s stability and biological activity, making it a valuable reagent in various applications.
属性
IUPAC Name |
tributyl-(2,6-difluorophenyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.3C4H9.Sn/c7-5-2-1-3-6(8)4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHSKKNYFFRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
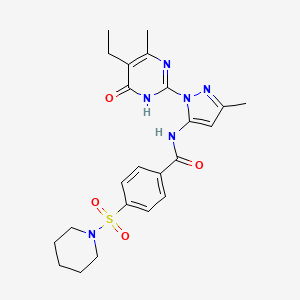
![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)
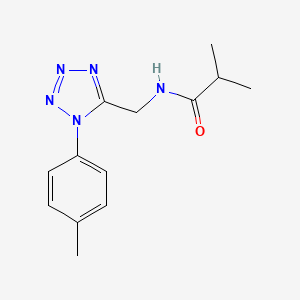
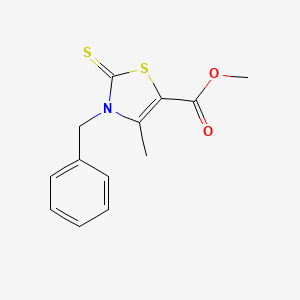
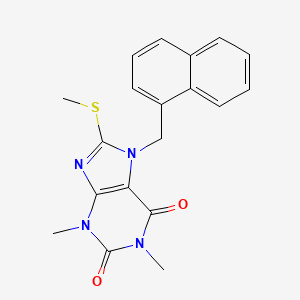
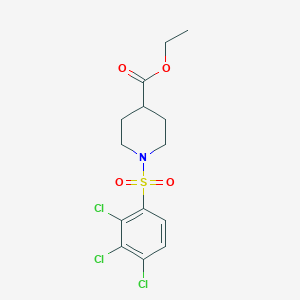
![5-bromo-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2892983.png)
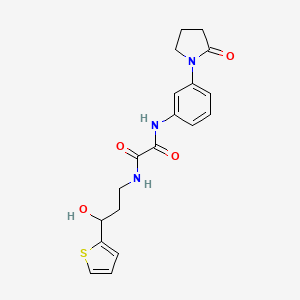
![5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2892987.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)
![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N'-[4-(trifluoromethyl)benzoyl]propanohydrazide](/img/structure/B2892997.png)
